molecular formula C6H12Cl2N4 B13447156 1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride

1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B13447156
M. Wt: 211.09 g/mol
InChI Key: VTSGPZHQHPBPOS-UHFFFAOYSA-N
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Description

1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride is a chemical compound that features a triazole ring, a cyclopropyl group, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity . The methanamine moiety can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09 g/mol

IUPAC Name

[1-(1H-1,2,4-triazol-5-yl)cyclopropyl]methanamine;dihydrochloride

InChI

InChI=1S/C6H10N4.2ClH/c7-3-6(1-2-6)5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H

InChI Key

VTSGPZHQHPBPOS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=NC=NN2.Cl.Cl

Origin of Product

United States

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